BenchChemオンラインストアへようこそ!

3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea

Lipophilicity Drug-likeness Physicochemical profiling

3-(4-tert-Butyl-1,3-thiazol-2-yl)-1-phenylurea (CAS 339017-65-1, molecular formula C14H17N3OS, molecular weight 275.37 g/mol) is a synthetic small molecule belonging to the N-phenylurea class of organic compounds, characterized by a thiazole ring substituted with a tert-butyl group at the 4-position and linked via a urea bridge to an unsubstituted phenyl ring. This compound is commercially available from multiple chemical suppliers at purities typically ranging from 90% to 95%.

Molecular Formula C14H17N3OS
Molecular Weight 275.37
CAS No. 339017-65-1
Cat. No. B2893319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea
CAS339017-65-1
Molecular FormulaC14H17N3OS
Molecular Weight275.37
Structural Identifiers
SMILESCC(C)(C)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H17N3OS/c1-14(2,3)11-9-19-13(16-11)17-12(18)15-10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17,18)
InChIKeyNGTNSIGGMGZQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-tert-Butyl-1,3-thiazol-2-yl)-1-phenylurea (CAS 339017-65-1): Baseline Chemical Identity and Structural Classification for Procurement Screening


3-(4-tert-Butyl-1,3-thiazol-2-yl)-1-phenylurea (CAS 339017-65-1, molecular formula C14H17N3OS, molecular weight 275.37 g/mol) is a synthetic small molecule belonging to the N-phenylurea class of organic compounds, characterized by a thiazole ring substituted with a tert-butyl group at the 4-position and linked via a urea bridge to an unsubstituted phenyl ring [1]. This compound is commercially available from multiple chemical suppliers at purities typically ranging from 90% to 95% . The compound contains two hydrogen bond donors, three hydrogen bond acceptors, three rotatable bonds, and has a computed XLogP3-AA of 3.6, placing it within favorable drug-like chemical space per Lipinski's Rule of Five [1].

Why 3-(4-tert-Butyl-1,3-thiazol-2-yl)-1-phenylurea Cannot Be Trivially Substituted with Generic Thiazolyl-Phenylurea Analogs


Within the thiazolyl-phenylurea chemotype, subtle structural modifications—including the nature and position of substituents on the thiazole ring—can dramatically alter target binding affinity, selectivity profile, and physicochemical properties. The 4-tert-butyl substitution pattern present in 3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea imparts a distinct combination of steric bulk and lipophilicity (XLogP3-AA = 3.6) that differentiates it from analogs bearing smaller alkyl (e.g., 4-methyl), electron-withdrawing (e.g., 4-trifluoromethyl), or aryl (e.g., 4-phenyl) substituents [1]. Literature on the broader thiazolyl-urea class demonstrates that substituent-dependent variations in kinase inhibition potency can exceed 10-fold [2], and that the specific 4-tert-butyl-thiazol-2-yl scaffold appears in bioactive molecules targeting p38α MAP kinase in the DFG-out conformation [3][4]. However, for this specific compound (CAS 339017-65-1), peer-reviewed, head-to-head comparative biological data against close structural analogs remain absent from the public domain, meaning that any differentiation claim must be treated as class-level inference rather than compound-specific proof.

Quantitative Differentiation Evidence for 3-(4-tert-Butyl-1,3-thiazol-2-yl)-1-phenylurea (CAS 339017-65-1) vs. Structural Analogs


Lipophilicity-Driven Property Differentiation: Computed logP Comparison vs. 4-Methyl and 4-Phenyl Thiazolyl-Phenylurea Analogs

The 4-tert-butyl substituent confers a computed XLogP3-AA of 3.6 for 3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea, which is approximately 1.3 log units higher than the 4-methyl analog (3-(4-methyl-1,3-thiazol-2-yl)-1-phenylurea, estimated XLogP3-AA ≈ 2.3) and approximately 0.7 log units lower than the 4-phenyl analog (3-(4-phenyl-1,3-thiazol-2-yl)-1-phenylurea, estimated XLogP3-AA ≈ 4.3). This is a class-level inference based on computed physicochemical properties [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Steric Bulk Assessment: 4-tert-Butyl vs. 4-Isopropyl and 4-Phenyl Substitution in Thiazolyl-Phenylurea Series

The 4-tert-butyl group provides greater conformational restriction and steric volume (Taft Es ≈ -1.54) compared to a 4-isopropyl substituent (Taft Es ≈ -0.93). In thiazolyl-urea p38α MAP kinase inhibitors, the tert-butyl group on the thiazole or proximal heterocycle has been co-crystallized in the DFG-out allosteric pocket, where its steric bulk contributes to stabilization of the inactive kinase conformation. This is a class-level inference extrapolated from structurally related thiazole-urea p38α inhibitors [1][2].

Steric effects Structure-activity relationship Ligand efficiency

Hydrogen Bond Donor Count and Metabolic Stability Potential: Comparative Physicochemical Profile vs. Thiourea and Sulfonamide Analogs

3-(4-tert-Butyl-1,3-thiazol-2-yl)-1-phenylurea possesses 2 hydrogen bond donors (both on the urea NH groups), which is lower than the 3 HBDs found in the corresponding thiourea analog (N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylthiourea) but identical to other N-phenylurea derivatives. In the broader phenyl-thiazolylurea-sulfonamide class, reduced HBD count has been correlated with improved bacterial penetration and oral bioavailability [1]. This is a class-level inference regarding metabolic liability: ureas are generally more hydrolytically stable than thioureas under physiological conditions [2].

Metabolic stability Hydrogen bonding Pharmacokinetic optimization

Recommended Research and Industrial Application Scenarios for 3-(4-tert-Butyl-1,3-thiazol-2-yl)-1-phenylurea (CAS 339017-65-1)


Kinase Inhibitor Scaffold Hopping and SAR Exploration Campaigns

Based on the class-level evidence that the 4-tert-butyl-thiazol-2-yl urea scaffold appears in p38α MAP kinase DFG-out inhibitors co-crystallized with related pyrazole-thiazole-urea chemotypes [1], this compound may serve as a fragment-like starting point or control compound in kinase inhibitor discovery programs. Its intermediate lipophilicity (XLogP3-AA = 3.6) and moderate molecular weight (275.37 g/mol) position it within an attractive property space for hit-to-lead optimization [2]. Researchers should note, however, that no direct kinase inhibition data (IC50, Kd, or selectivity panel) is publicly available for this exact compound, and prospective users must independently validate target engagement.

Physicochemical Property Benchmarking in Thiazolyl-Urea Library Design

The compound's well-defined computed properties (molecular weight 275.37, XLogP3-AA 3.6, HBD 2, HBA 3, TPSA 38.13 Ų, rotatable bonds 3) [1] make it a useful reference standard for calibrating computational models and HPLC-based lipophilicity measurements in medicinal chemistry workflows. Its position at the upper end of the 'lead-like' lipophilicity range (logP 3–4) provides a benchmark for evaluating the impact of further lipophilicity increases on solubility, permeability, and metabolic clearance in the thiazolyl-phenylurea series.

Chemical Biology Probe Development Requiring Intermediate Steric and Lipophilic Profiles

For target classes where allosteric pockets accommodate tert-butyl substituents (e.g., p38α DFG-out site, as evidenced by PDB 3LFF and 3LFD [1]), this compound's 4-tert-butyl-thiazole motif may provide a starting scaffold. The absence of additional reactive functionality on the phenyl ring minimizes off-target reactivity concerns, making it suitable as a negative control compound or vehicle for further derivatization. Procurement decisions should be based on supplier-provided batch-specific analytical data (NMR, HPLC purity ≥95% recommended), given that commercially available purity levels range from 90% to 95% .

Antiviral and Immunomodulatory Screening Libraries

The thiazolylurea chemotype has been claimed in patent literature for immunomodulating, antiviral, and antitumor applications [1], and 3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea may be included as a diversity element in screening decks targeting these therapeutic areas. However, no published screening data exist for this specific compound against any viral, immune, or oncology target. Users should treat this compound as an unexplored chemical probe requiring de novo biological profiling.

Quote Request

Request a Quote for 3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.